Endoxifen
Overview
Description
It is an active metabolite of tamoxifen and has been found to be effective in patients who have failed previous hormonal therapies such as tamoxifen, aromatase inhibitors, and fulvestrant . Endoxifen is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder .
Mechanism of Action
Target of Action
Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ERα and ERβ . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
This compound functions by binding to ERα and ERβ, inhibiting estrogen-induced breast cancer cell proliferation . It targets ERα for degradation by the proteasome in breast cancer cells . This interaction with its targets results in the blockage of ERα transcriptional activity .
Biochemical Pathways
This compound’s mechanism of action affects several biochemical pathways. It significantly induces cell cycle arrest and markers of apoptosis at high concentrations . It also uniquely targets signaling kinases such as ATM and PI3K/AKT .
Pharmacokinetics
This compound is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . It is more potent than either NDT or the parent drug, tamoxifen . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce this compound . The concentration of this compound in the body is directly related to the effectiveness of tamoxifen therapy .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of ERα, blockage of ERα transcriptional activity, and inhibition of estrogen-induced breast cancer cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of tamoxifen to this compound, thereby influencing the effectiveness of tamoxifen therapy . Furthermore, the concentration of this compound in the body can dramatically alter the gene expression profiles of MCF7 cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Biochemical Analysis
Biochemical Properties
Endoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts tamoxifen into this compound . This compound exhibits a high affinity for estrogen receptors (ERs), particularly ERα and ERβ, and inhibits their activity, thereby blocking estrogen-induced cell proliferation . Additionally, this compound acts as a PKC inhibitor, which is significant in the context of its antimanic effects .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells, this compound inhibits cell proliferation by blocking estrogen receptor signaling pathways . It also influences gene expression by downregulating estrogen-responsive genes . In bone cells, this compound has been shown to increase bone mineral density and content, indicating its potential benefits for bone health . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in estrogen metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors and other biomolecules. This compound binds to ERα and ERβ with high affinity, preventing estrogen from activating these receptors . This binding leads to the degradation of ERα via the proteasome pathway . This compound also inhibits PKC, which plays a role in intracellular signaling pathways associated with mania in bipolar disorder . Additionally, this compound modulates gene expression by influencing the recruitment of ERα to target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit breast cancer cell proliferation and maintain bone health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to increase bone mineral density and content at therapeutic doses . At high doses, this compound can cause adverse effects such as reduced uterine weight and changes in gene expression in the uterus . In dogs, this compound exhibits high oral bioavailability and maintains therapeutic concentrations after repeated dosing .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the CYP2D6 enzyme . Tamoxifen is metabolized by CYP2D6 to produce this compound and afimoxifene (4-hydroxytamoxifen) . This compound further interacts with estrogen receptors and inhibits their activity, thereby modulating estrogen metabolism . The metabolic flux and levels of metabolites are influenced by the activity of CYP2D6 and other enzymes involved in tamoxifen metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and systemically available after oral administration . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including breast tissue and bone . Its localization and accumulation are influenced by its binding affinity for estrogen receptors and other biomolecules .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with estrogen receptors . It targets ERα for degradation via the proteasome pathway, thereby inhibiting estrogen-induced gene expression . This compound’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Endoxifen is synthesized through the biotransformation of tamoxifen. The primary metabolite, N-desmethyltamoxifen, undergoes further metabolism by the cytochrome P450 enzyme CYP2D6 to produce this compound . This process involves the oxidation of N-desmethyltamoxifen, which is a crucial step in the formation of this compound . Industrial production methods focus on optimizing this biotransformation process to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Endoxifen undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis from tamoxifen.
Reduction: this compound can be reduced to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Endoxifen has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of tamoxifen and its derivatives.
Biology: this compound is studied for its effects on estrogen receptor signaling pathways and its role in modulating gene expression.
Medicine: It is being developed as a therapeutic agent for estrogen receptor-positive breast cancer and bipolar disorder
Comparison with Similar Compounds
Endoxifen is similar to other tamoxifen metabolites, such as 4-hydroxytamoxifen and N-desmethyltamoxifen. it is significantly more potent than tamoxifen and equipotent to 4-hydroxytamoxifen in its ability to bind to estrogen receptors and suppress estrogen receptor-dependent breast cancer proliferation . Other similar compounds include:
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar antiestrogenic properties.
N-desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further metabolism to form this compound.
Northis compound: A potent and selective inhibitor of aromatase, another enzyme involved in estrogen biosynthesis.
This compound’s uniqueness lies in its dual role as a selective estrogen receptor modulator and a protein kinase C inhibitor, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-28-4, 110025-28-0 | |
Record name | Endoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.